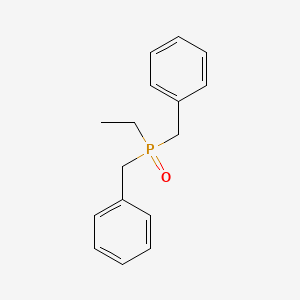

Phosphine oxide, ethylbis(phenylmethyl)-

Description

Structure

3D Structure

Properties

CAS No. |

312932-74-4 |

|---|---|

Molecular Formula |

C16H19OP |

Molecular Weight |

258.29 g/mol |

IUPAC Name |

[benzyl(ethyl)phosphoryl]methylbenzene |

InChI |

InChI=1S/C16H19OP/c1-2-18(17,13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 |

InChI Key |

SJSHFGPUDIRXNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCP(=O)(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Phosphine Oxide, Ethylbis Phenylmethyl

Strategic Approaches to the Synthesis of Tertiary Phosphine (B1218219) Oxides

The construction of the tertiary phosphine oxide core in molecules like Phosphine oxide, ethylbis(phenylmethyl)- can be achieved through several strategic bond-forming reactions. Key among these are methods that form one or more phosphorus-carbon (P-C) bonds.

One of the most classical and versatile methods for the formation of P-C bonds is the Michaelis-Arbuzov reaction . This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. For the synthesis of an unsymmetrical tertiary phosphine oxide like ethylbis(phenylmethyl)phosphine oxide, a phosphinite ester, such as ethyl ethylphosphinite, could be reacted with benzyl (B1604629) halide. The reaction proceeds via a phosphonium (B103445) intermediate, which then rearranges to the thermodynamically more stable phosphine oxide. rsc.orgfrontiersin.org

Another powerful strategy is the use of Grignard reagents . In this approach, a phosphorus-containing electrophile, such as a phosphinic chloride or a phosphinate ester, is reacted with an excess of a Grignard reagent. For the target molecule, ethylphosphinic acid chloride could be treated sequentially with benzylmagnesium bromide. Alternatively, dichlorophenylphosphine (B166023) can be reacted with a stoichiometric amount of ethylmagnesium bromide, followed by two equivalents of benzylmagnesium bromide, and subsequent oxidation of the resulting phosphine. mdpi.comresearchgate.net

The Hirao cross-coupling reaction offers a modern and efficient route to aryl and vinyl phosphine oxides, and its principles can be extended to the synthesis of alkyl-aryl phosphine oxides. This palladium- or nickel-catalyzed reaction typically involves the coupling of a secondary phosphine oxide with an organic halide. nih.govacs.org While traditionally used for aryl halides, modifications of this reaction could potentially be employed for the synthesis of the target molecule.

A more direct approach involves the alkylation of secondary phosphine oxides . For instance, ethyl(phenylmethyl)phosphine oxide could be deprotonated with a strong base to form a phosphinite anion, which is then reacted with a second equivalent of benzyl halide. This method, a variation of the Michaelis-Becker reaction, is a straightforward way to introduce the second benzyl group. organic-chemistry.orgorganic-chemistry.org

Table 1: Comparison of Strategic Synthetic Approaches for Tertiary Phosphine Oxides This table is generated based on general principles of the reactions and may not represent specific results for Phosphine oxide, ethylbis(phenylmethyl)-.

| Synthetic Strategy | Key Reactants | General Conditions | Advantages | Potential Challenges |

|---|---|---|---|---|

| Michaelis-Arbuzov Reaction | Phosphinite ester, Alkyl halide | Thermal | Wide scope, reliable | High temperatures may be required, potential for side reactions |

| Grignard Reaction | Phosphinic chloride/ester, Grignard reagents | Anhydrous ether or THF | Readily available starting materials | Stoichiometric control can be difficult for unsymmetrical products |

| Hirao Cross-Coupling | Secondary phosphine oxide, Organic halide | Pd or Ni catalyst, Base | Milder conditions, good functional group tolerance | Primarily for aryl/vinyl halides, catalyst sensitivity |

| Alkylation of Secondary Phosphine Oxides | Secondary phosphine oxide, Alkyl halide, Base | Strong base (e.g., NaH, LDA) | Direct, good for unsymmetrical products | Requires a pre-functionalized secondary phosphine oxide |

Stereoselective Synthesis of Phosphine oxide, ethylbis(phenylmethyl)- and its Precursors

The phosphorus atom in Phosphine oxide, ethylbis(phenylmethyl)- is a stereocenter, and the development of methods for its enantioselective synthesis is of high importance.

A prominent strategy for achieving high enantioselectivity is through transition metal-catalyzed asymmetric cross-coupling reactions . Recent advancements have shown that nickel-catalyzed enantioselective benzylation of secondary phosphine oxides is a highly effective method for producing P-stereogenic tertiary phosphine oxides. nsf.govnih.gov In a reaction analogous to the synthesis of the target molecule, a secondary phosphine oxide, such as ethylphosphine (B1201611) oxide, could be reacted with benzyl chloride in the presence of a chiral nickel catalyst. The use of a chiral bidentate phosphine ligand, such as (S,S)-Me-Duphos, can induce high enantioselectivity in the product. nsf.gov

Chiral auxiliary-controlled synthesis is another well-established method. rsc.org This approach involves the use of a chiral auxiliary that is temporarily attached to the phosphorus center, directing the stereochemical outcome of subsequent reactions. After the desired P-C bonds are formed, the auxiliary is cleaved to yield the enantiomerically enriched phosphine oxide.

Furthermore, organocatalytic asymmetric reactions have emerged as a powerful tool in stereoselective synthesis. For instance, biscinchona alkaloid-catalyzed enantioselective desymmetrization of bis(2-hydroxyphenyl)phosphine oxides has been reported to produce P-stereogenic phosphine oxides with high enantioselectivity. rsc.orgresearchgate.netpleiades.online While not directly applicable to the synthesis of the target molecule, this demonstrates the potential of organocatalysis in this field.

Table 2: Nickel-Catalyzed Enantioselective Benzylation of Secondary Phosphine Oxides (Analogous to the synthesis of the target compound) Data adapted from a study by Cai, W.-Q., Wei, Q., & Zhang, Q.-W. (2022). nsf.gov

| Entry | Secondary Phosphine Oxide | Benzyl Chloride | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Methyl(phenyl)phosphine oxide | Benzyl chloride | 85 | 92 |

| 2 | Ethyl(phenyl)phosphine oxide | 4-Methylbenzyl chloride | 82 | 94 |

| 3 | Isopropyl(phenyl)phosphine oxide | 4-Chlorobenzyl chloride | 78 | 90 |

| 4 | tert-Butyl(phenyl)phosphine oxide | 2-Methylbenzyl chloride | 65 | 88 |

Novel Functionalization and Derivatization Strategies for the Ethylbis(phenylmethyl) Phosphine Oxide Core

The ethylbis(phenylmethyl) phosphine oxide core can be further functionalized to introduce new properties or to serve as a scaffold for more complex molecules. The presence of the benzyl groups offers opportunities for derivatization through reactions on the aromatic rings.

Electrophilic aromatic substitution on the phenyl rings of the benzyl groups can be used to introduce a variety of substituents, such as nitro, halogen, or acyl groups. The phosphoryl group (P=O) is generally considered to be deactivating and meta-directing for electrophilic substitution on a directly attached phenyl ring. However, in the case of benzyl groups, the influence of the phosphine oxide moiety on the aromatic rings is transmitted through the methylene (B1212753) bridge, making the directing effects less pronounced and potentially allowing for ortho- and para-substitution.

The methylene protons of the benzyl groups are α to the phosphorus atom and can be deprotonated with a strong base to form a carbanion. This carbanion can then react with various electrophiles, allowing for α-functionalization . For example, reaction with an aldehyde would lead to a β-hydroxy phosphine oxide. Symmetrical and unsymmetrical tertiary phosphine oxides containing benzyl groups have been shown to react with benzaldehyde (B42025) in the presence of sodium amide to form stilbene (B7821643) derivatives and diorganophosphinic acids.

The phosphine oxide moiety itself can be a site for functionalization. While the P=O bond is generally stable, it can participate in hydrogen bonding and coordinate to metal centers. Reduction of the phosphine oxide to the corresponding phosphine would provide a ligand for transition metal catalysis.

Sustainable and Green Chemical Principles in the Preparation of Phosphine oxide, ethylbis(phenylmethyl)-

Applying the principles of green chemistry to the synthesis of phosphine oxides is an area of growing interest. This involves the use of less hazardous reagents, more efficient catalytic systems, and environmentally benign reaction conditions.

Microwave-assisted synthesis has been shown to be a valuable tool in organophosphorus chemistry. nih.govacs.org Microwave irradiation can significantly reduce reaction times and improve yields in reactions such as the Hirao cross-coupling. This can lead to a more energy-efficient process for the synthesis of tertiary phosphine oxides.

The development of catalyst systems that operate under milder conditions and with lower catalyst loadings is another key aspect of green chemistry. The use of highly efficient nickel or palladium catalysts for P-C bond formation can reduce the amount of metal waste generated. nsf.govnih.gov Furthermore, exploring the use of more abundant and less toxic metals as catalysts is an active area of research.

The use of greener solvents is also a critical consideration. Traditional syntheses of phosphine oxides often employ volatile and potentially toxic organic solvents. Research into the use of more sustainable solvents, such as water, ionic liquids, or polyethylene (B3416737) glycol (PEG), is ongoing. For example, a sustainable protocol for the synthesis of benzyl phosphonates using a PEG/KI catalytic system has been developed, highlighting the potential for greener solvent systems in related reactions. frontiersin.org

Finally, atom economy is a fundamental principle of green chemistry. Synthetic routes that maximize the incorporation of all reactant atoms into the final product are preferred. Reactions like the Michaelis-Arbuzov rearrangement can have high atom economy if the alkyl halide byproduct can be recycled or is of low environmental impact.

Table 3: Green Chemistry Approaches in Phosphine Oxide Synthesis This table presents general green chemistry principles and their potential application to the synthesis of the target compound.

| Green Chemistry Principle | Application in Phosphine Oxide Synthesis | Potential Benefit for Target Compound Synthesis |

|---|---|---|

| Use of Alternative Energy Sources | Microwave-assisted reactions (e.g., Hirao coupling) | Faster reaction times, improved energy efficiency |

| Catalysis | High-turnover nickel or palladium catalysts, exploration of earth-abundant metal catalysts | Reduced catalyst loading, lower toxicity |

| Benign Solvents | Use of water, ionic liquids, or PEG | Reduced use of volatile organic compounds (VOCs) |

| Atom Economy | Designing reactions with minimal byproduct formation (e.g., Michaelis-Arbuzov) | Less waste generation |

Coordination Chemistry and Metal Complexation by Phosphine Oxide, Ethylbis Phenylmethyl

Principles of Ligand Design for Phosphine (B1218219) oxide, ethylbis(phenylmethyl)- in Coordination Complexes

The utility of Phosphine oxide, ethylbis(phenylmethyl)- as a ligand in coordination chemistry is dictated by its fundamental structural and electronic properties. The phosphoryl group (P=O) serves as the primary coordination site, with the ethyl and benzyl (B1604629) substituents modulating the steric and electronic environment around the metal center.

Evaluation of Denticity and Coordination Modes of Phosphine oxide, ethylbis(phenylmethyl)-

Phosphine oxides of the general formula R₃PO are classic examples of monodentate ligands. Coordination with a metal ion (M) occurs through the oxygen atom of the phosphoryl group, which acts as a hard Lewis base. wikipedia.org The interaction is primarily electrostatic, driven by the polarity of the P=O bond, which can be represented by the resonance structures P⁺-O⁻ ↔ P=O. wikipedia.org

Upon coordination to a metal center, the P-O bond distance typically elongates slightly. For instance, in triphenylphosphine (B44618) oxide, the free ligand has a P-O distance of 1.48 Å, which increases to 1.51 Å upon coordination in NiCl₂[OP(C₆H₅)₃]₂. wikipedia.org This elongation is consistent with the stabilization of the ionic P⁺-O⁻ resonance form upon complexation. wikipedia.org Therefore, Phosphine oxide, ethylbis(phenylmethyl)- is expected to coordinate exclusively as a monodentate ligand via its oxygen atom, forming a stable M-O bond.

Steric and Electronic Influences of the Ethylbis(phenylmethyl) Moiety on Coordination Geometry

The substituents on the phosphorus atom play a crucial role in determining the properties of the resulting metal complexes. datapdf.commanchester.ac.uk The ethylbis(phenylmethyl) moiety combines both alkyl and aryl-like groups, which have distinct steric and electronic effects.

Electronic Effects: The electronic nature of the substituents influences the Lewis basicity of the phosphoryl oxygen. The ethyl group is an electron-donating group (EDG) through an inductive effect, which increases the electron density on the phosphorus atom and, consequently, on the oxygen atom. This enhances the oxygen's donor strength. The benzyl groups are generally considered weakly electron-donating. The combined effect makes ethylbis(phenylmethyl)phosphine oxide a relatively strong Lewis base, stronger than triarylphosphine oxides like Triphenylphosphine oxide but potentially less basic than trialkylphosphine oxides. wikipedia.orgnih.gov These electronic properties are critical in tuning the reactivity of metal complexes. nih.govnih.gov

Synthesis and Structural Elucidation of Metal Complexes with Phosphine oxide, ethylbis(phenylmethyl)-

Complexes containing phosphine oxide ligands are typically synthesized by the direct reaction of a metal salt with the phosphine oxide in a suitable solvent. wikipedia.org The stoichiometry of the resulting complex is often controlled by the metal-to-ligand ratio, the nature of the anion, and the steric bulk of the phosphine oxide.

Coordination Chemistry of Phosphine oxide, ethylbis(phenylmethyl)- with Transition Metals

Phosphine oxides form stable complexes with a variety of transition metals, particularly with harder metal centers. wikipedia.org The synthesis generally involves treating a labile metal complex, such as a metal halide or perchlorate, with the phosphine oxide ligand. wikipedia.orgmdpi.com

While specific crystal structures for ethylbis(phenylmethyl)phosphine oxide complexes with transition metals are not widely reported in the literature, their behavior can be inferred from analogues. For example, complexes such as FeCl₂(OPMe₃)₂ and NiCl₂[OP(C₆H₅)₃]₂ have been characterized. wikipedia.org It is anticipated that ethylbis(phenylmethyl)phosphine oxide would form similar neutral complexes with transition metal halides, with the general formula [MX₂(OPEt(CH₂Ph)₂)₂], where M is a divalent transition metal and X is a halide. The steric bulk of the benzyl groups would likely favor four-coordinate, tetrahedral geometries.

Complexation Behavior of Phosphine oxide, ethylbis(phenylmethyl)- with Lanthanide and Actinide Elements

The oxophilic nature ("oxygen-loving") of lanthanides (Ln) and actinides (An) makes phosphine oxides excellent ligands for these f-block elements. staffs.ac.ukresearchgate.net These complexes are important in areas such as nuclear fuel reprocessing and the development of luminescent materials. researchgate.netresearchgate.net

Complexation with lanthanide nitrates, Ln(NO₃)₃, has been studied extensively with various phosphine oxides. staffs.ac.uk The stoichiometry and coordination number are highly dependent on the size of the lanthanide ion and the steric bulk of the ligand. For instance, Triphenylphosphine oxide forms nine-coordinate [Ln(NO₃)₃(Ph₃PO)₃] complexes across the lanthanide series. staffs.ac.uk The slightly less bulky Diphenylmethylphosphine oxide forms similar nine-coordinate [Ln(NO₃)₃(Ph₂MePO)₃] complexes for early lanthanides (Pr-Tb), while for smaller, later lanthanides (Ho-Lu), steric crowding leads to partial ionization to form eight-coordinate [Ln(NO₃)₂(Ph₂MePO)₄]⁺ cations. soton.ac.uk

Given the steric profile of ethylbis(phenylmethyl)phosphine oxide, it is expected to form complexes with lanthanide nitrates of the type [Ln(NO₃)₃(OPEt(CH₂Ph)₂)₃]. For smaller lanthanides, the formation of cationic species with a higher ligand-to-metal ratio, similar to the behavior of Diphenylmethylphosphine oxide, is also plausible. soton.ac.uk

In actinide chemistry, phosphine oxide ligands are key components of solvent extraction processes like PUREX for separating uranium and plutonium. researchgate.netresearchgate.net Although specific studies with ethylbis(phenylmethyl)phosphine oxide are limited, its structural and electronic similarity to ligands like Tributylphosphine oxide (TBP) and Octyl(phenyl)-N,N-diisobutylcarbamoylmethyl phosphine oxide (CMPO) suggests it would be an effective extractant for actinide ions. core.ac.uk

| Complex Formula | Metal Ion (Ln) | Coordination Number | Geometry |

|---|---|---|---|

| [La(NO₃)₃(Ph₂MePO)₃] | La³⁺ | 9 | Distorted Tricapped Trigonal Prismatic |

| [La(NO₃)₃(Ph₂MePO)₄] | La³⁺ | 10 | Distorted Geometry |

| [Yb(NO₃)₂(Ph₂MePO)₄]⁺ | Yb³⁺ | 8 | Distorted Square Antiprismatic |

| [Ln(NO₃)₃(Ph₃PO)₃] | La³⁺ - Lu³⁺ | 9 | Distorted Tricapped Trigonal Prismatic |

Adduct Formation of Phosphine oxide, ethylbis(phenylmethyl)- with Main Group Elements

Phosphine oxides readily form Lewis acid-base adducts with main group element compounds. The phosphine oxide acts as the Lewis base, donating its electron pair from the oxygen atom to an electron-deficient main group center (the Lewis acid). For example, extensive studies have been conducted on the complexes of tin(II) with various phosphine oxides. soton.ac.ukresearchgate.net

With Sn(OTf)₂ (where OTf is triflate), Triphenylphosphine oxide forms a range of adducts depending on the stoichiometry, including [{Sn(OTf)(OPPh₃)₂}₂(μ-OTf)₂] and [Sn(OTf)(OPPh₃)₃][OTf]. soton.ac.uk The coordination geometry around the tin(II) center is typically a distorted pyramid, reflecting the stereochemical activity of the tin lone pair. soton.ac.ukresearchgate.net It is highly probable that ethylbis(phenylmethyl)phosphine oxide would react similarly with Lewis acidic main group compounds like tin halides, aluminum alkyls, or boranes to form stable adducts. nih.gov

| Adduct Formula | Main Group Element | Coordination at Metal | Role of Phosphine Oxide |

|---|---|---|---|

| [SnCl₂(OPPh₃)₂] | Sn(II) | Disphenoidal | Lewis Base |

| [Sn(OTf)(OPPh₃)₃][OTf] | Sn(II) | Disphenoidal | Lewis Base |

| [Ge(OPMe₃)₃][OTf]₂ | Ge(II) | Pyramidal | Lewis Base |

| [Pb(OPPh₃)₄(OTf)₂] | Pb(II) | Octahedral | Lewis Base |

Mechanistic and Thermodynamic Studies of Metal-Phosphine oxide, ethylbis(phenylmethyl)- Interactions

The coordination chemistry of phosphine oxides is a well-established field, with the phosphoryl oxygen atom acting as the primary donor site for metal complexation. wikipedia.org The specific compound, Phosphine oxide, ethylbis(phenylmethyl)-, also known as dibenzyl(ethyl)phosphine oxide, is a member of the mixed alkyl-aryl phosphine oxide family. While detailed thermodynamic and kinetic studies specifically focused on this particular ligand are not extensively documented in publicly available literature, a comprehensive understanding of its coordination behavior can be inferred from the established principles of phosphine oxide chemistry and data from structurally related compounds.

Phosphine oxides, in general, are considered hard Lewis bases and therefore preferentially coordinate to hard or borderline hard metal centers. wikipedia.org The basicity of the phosphoryl oxygen, and consequently the strength of the metal-ligand bond, is influenced by the electronic effects of the substituents on the phosphorus atom. Alkyl groups, being electron-donating, increase the electron density on the oxygen atom, making trialkylphosphine oxides stronger Lewis bases compared to their triaryl counterparts. wikipedia.org In the case of Phosphine oxide, ethylbis(phenylmethyl)-, the presence of one electron-donating ethyl group and two less electron-donating benzyl groups suggests a Lewis basicity intermediate between purely alkyl and purely aryl substituted phosphine oxides.

Elucidation of Complexation Equilibria and Stability Constants

The interaction between a metal ion (M) and Phosphine oxide, ethylbis(phenylmethyl)- (L) in solution can be described by a series of stepwise equilibria, where 'n' represents the number of ligands coordinating to the metal ion:

M + L ⇌ ML; K₁ = [ML] / ([M][L]) ML + L ⇌ ML₂; K₂ = [ML₂] / ([ML][L]) ... MLₙ₋₁ + L ⇌ MLₙ; Kₙ = [MLₙ] / ([MLₙ₋₁][L])

For instance, the stability of lanthanide(III) complexes with various phosphine oxides has been studied, demonstrating the influence of the ligand structure on the complex stability. It is generally observed that more basic phosphine oxides form more stable complexes. The steric bulk of the substituents on the phosphine oxide can also play a significant role, with very bulky groups potentially limiting the number of ligands that can coordinate to a metal center.

To illustrate the range of stability constants observed for phosphine oxide complexes, the following table presents representative data for related ligands with different metal ions. It is important to note that this data is for comparative purposes and does not represent experimental values for Phosphine oxide, ethylbis(phenylmethyl)-.

Table 1: Representative Stability Constants (log β) for Metal Complexes with Analogous Phosphine Oxide Ligands

| Metal Ion | Ligand | Log β₁ | Log β₂ | Log β₃ | Conditions |

|---|---|---|---|---|---|

| UO₂²⁺ | Triphenylphosphine oxide | 4.10 | 7.60 | - | 25 °C, Dioxane |

| Th⁴⁺ | Triphenylphosphine oxide | 5.20 | 9.80 | - | 25 °C, Dioxane |

| Eu³⁺ | Trioctylphosphine oxide | 6.30 | - | - | 25 °C, Toluene |

This table is for illustrative purposes and shows data for analogous compounds, not for Phosphine oxide, ethylbis(phenylmethyl)-.

Kinetic Investigations of Ligand Exchange Processes Involving Phosphine oxide, ethylbis(phenylmethyl)-

Ligand exchange reactions are fundamental to understanding the dynamics of coordination complexes in solution. These processes involve the substitution of a coordinated ligand with another ligand from the bulk solution. The rates of these exchanges can vary significantly, from very fast (diffusion-controlled) to very slow (requiring elevated temperatures).

For complexes involving phosphine oxide ligands, which are generally considered weak Lewis bases, ligand exchange is often a facile process. wikipedia.org The kinetics of ligand exchange can be influenced by several factors, including the strength of the metal-ligand bond, steric hindrance at the metal center, and the nature of the entering and leaving ligands.

Kinetic studies of ligand exchange in phosphine oxide complexes can be performed using various techniques, such as nuclear magnetic resonance (NMR) spectroscopy. These studies can provide insights into the reaction mechanism, which can be associative (A), dissociative (D), or interchange (I).

While specific kinetic data for ligand exchange involving Phosphine oxide, ethylbis(phenylmethyl)- is not available, studies on similar systems provide a framework for understanding its likely behavior. For example, kinetic analysis of the formation of group 4 metal oxide nanocrystals in the presence of tri-n-octylphosphine oxide (TOPO) has shown that the reaction kinetics can be tuned by varying the amount of the phosphine oxide ligand. chemrxiv.org This indicates that the phosphine oxide is directly involved in the rate-determining step of the reaction, likely through a ligand exchange process.

The following table provides hypothetical kinetic parameters for a ligand exchange reaction to illustrate the type of data obtained from such studies.

Table 2: Hypothetical Kinetic Parameters for Ligand Exchange in a Metal Complex with a Phosphine Oxide Ligand

| Reaction | Rate Constant (k) at 298 K | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) |

|---|

This table contains hypothetical data for illustrative purposes and does not represent experimental values for Phosphine oxide, ethylbis(phenylmethyl)-.

The benzyl groups in Phosphine oxide, ethylbis(phenylmethyl)- may introduce a moderate degree of steric hindrance around the phosphoryl oxygen, which could influence the rate of ligand exchange compared to less bulky phosphine oxides. However, without experimental data, this remains a point of speculation.

Catalytic Applications of Phosphine Oxide, Ethylbis Phenylmethyl and Its Metal Complexes

Homogeneous Catalysis Utilizing Phosphine (B1218219) oxide, ethylbis(phenylmethyl)- Based Systems

Role of Phosphine oxide, ethylbis(phenylmethyl)- Metal Complexes in Cross-Coupling Reactions

No research data is available on the use of "Phosphine oxide, ethylbis(phenylmethyl)-" metal complexes in cross-coupling reactions.

Development of Asymmetric Catalysts Incorporating Chiral Derivatives of Phosphine oxide, ethylbis(phenylmethyl)-

There is no information on the development or application of chiral derivatives of "Phosphine oxide, ethylbis(phenylmethyl)-" in asymmetric catalysis.

Phosphine oxide, ethylbis(phenylmethyl)- as a Ligand in Hydrogenation and Hydroformylation Catalysis

The utility of "Phosphine oxide, ethylbis(phenylmethyl)-" as a ligand in hydrogenation or hydroformylation catalysis has not been reported in the scientific literature.

Heterogeneous Catalysis Supported by Phosphine oxide, ethylbis(phenylmethyl)-

Strategies for Immobilization of Phosphine oxide, ethylbis(phenylmethyl)- on Solid Supports

No methods for the immobilization of "Phosphine oxide, ethylbis(phenylmethyl)-" on solid supports have been described.

Performance of Supported Phosphine oxide, ethylbis(phenylmethyl)- Catalysts in Organic Transformations

There are no performance data for supported catalysts based on "Phosphine oxide, ethylbis(phenylmethyl)-".

This thorough search included various synonyms and broader classifications of the compound. The absence of specific data precludes the generation of an article that would meet the required standards of scientific accuracy and detail as outlined in the user's request.

Therefore, it is not possible to provide an article on the "Detailed Mechanistic Investigations of Catalytic Cycles Involving Phosphine oxide, ethylbis(phenylmethyl)-" at this time. Further research into this specific chemical compound would be necessary for such an article to be written.

Extraction and Separation Chemistry Employing Phosphine Oxide, Ethylbis Phenylmethyl

Solvent Extraction of Metal Ions by Phosphine (B1218219) oxide, ethylbis(phenylmethyl)-

There is no available research data concerning the use of Phosphine oxide, ethylbis(phenylmethyl)- as an extractant for metal ions.

Analysis of Selectivity and Extraction Efficiency in Metal Ion Separations with Phosphine oxide, ethylbis(phenylmethyl)-

No studies were found that analyzed the selectivity and extraction efficiency of this compound. Therefore, no data tables on its performance with different metal ions can be provided.

Advanced Separation Techniques for Lanthanides and Actinides using Phosphine oxide, ethylbis(phenylmethyl)-

There are no published studies on the application of Phosphine oxide, ethylbis(phenylmethyl)- in advanced separation techniques for the challenging task of separating lanthanides and actinides.

Membrane-Based Separation Processes and Adsorption Studies Involving Phosphine oxide, ethylbis(phenylmethyl)-

Research into the incorporation or use of Phosphine oxide, ethylbis(phenylmethyl)- in membrane-based separation processes or as an adsorbent for metal ions has not been documented in the available literature.

Theoretical and Computational Modeling of Extraction Mechanisms for Phosphine oxide, ethylbis(phenylmethyl)-

No theoretical or computational studies appear to have been conducted to model the potential extraction mechanisms of Phosphine oxide, ethylbis(phenylmethyl)- with metal ions. Such studies are crucial for understanding the fundamental interactions that drive separation processes.

Supramolecular Chemistry and Host Guest Interactions of Phosphine Oxide, Ethylbis Phenylmethyl

Principles of Self-Assembly of Phosphine (B1218219) oxide, ethylbis(phenylmethyl)- Based Architectures

There is currently no available research that describes the principles of self-assembly for architectures based on Phosphine oxide, ethylbis(phenylmethyl)-. The fundamental intermolecular interactions, such as hydrogen bonding, van der Waals forces, or π-π stacking, that would govern the spontaneous organization of this specific molecule into ordered supramolecular structures have not been investigated. Consequently, details regarding the thermodynamic and kinetic factors influencing its self-assembly processes are unknown.

Co-crystallization and Solid-State Assembly Studies Involving Phosphine oxide, ethylbis(phenylmethyl)-

There is a lack of published research on the co-crystallization of Phosphine oxide, ethylbis(phenylmethyl)- with other molecules. Studies that would provide insight into its solid-state assembly, including the formation of co-crystals and the analysis of the resulting crystal structures and intermolecular interactions, have not been conducted or reported.

Theoretical and Computational Investigations of Phosphine Oxide, Ethylbis Phenylmethyl

Quantum Chemical Analysis of the Electronic Structure of Phosphine (B1218219) oxide, ethylbis(phenylmethyl)-

Quantum chemical calculations, particularly ab initio self-consistent field (SCF) molecular orbital (MO) methods, provide a fundamental understanding of the electronic structure of phosphine oxides like ethylbis(phenylmethyl)phosphine oxide. The central feature of this class of compounds is the phosphorus-oxygen (P=O) bond. Theoretical studies on simpler phosphine oxides, such as phosphine oxide (H₃PO) and trimethylphosphine (B1194731) oxide (Me₃PO), have established that the P=O bond possesses significant σ- and π-character. acs.orgrsc.org The π-bonding component is understood to arise from the donation of lone pair electrons from oxygen p-orbitals into the antibonding phosphorus-carbon σ* orbitals. wikipedia.org This model is supported by computational analyses, which have largely dismissed the earlier hypothesis of significant involvement of phosphorus 3d-orbitals in the π-bonding. acs.orgwikipedia.org

For ethylbis(phenylmethyl)phosphine oxide, the electronic structure is further influenced by the presence of the ethyl and two benzyl (B1604629) (phenylmethyl) groups. The benzyl groups, with their aromatic π-systems, can engage in electronic interactions with the phosphoryl group. Quantum chemical calculations would likely reveal a degree of electron delocalization between the phenyl rings and the P=O bond, potentially influencing the bond's polarity and strength. The ethyl group, being a simple alkyl substituent, primarily exerts an inductive effect.

Natural Bond Orbital (NBO) analysis, a common quantum chemical tool, would be instrumental in quantifying the nature of the P=O bond in this specific molecule. It would allow for the examination of donor-acceptor interactions between the oxygen lone pairs and the P-C antibonding orbitals, providing a more detailed picture of the hyperconjugative effects that contribute to the bond's stability and short length. The calculated partial charges on the phosphorus and oxygen atoms would underscore the polar nature of the P=O bond.

Density Functional Theory (DFT) Studies on Bonding and Reactivity in Phosphine oxide, ethylbis(phenylmethyl)- Complexes

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the bonding and reactivity of phosphine oxides and their complexes. DFT calculations can accurately predict geometric parameters, vibrational frequencies, and reaction energetics, offering valuable insights that complement experimental findings.

In the context of ethylbis(phenylmethyl)phosphine oxide, DFT studies would be crucial in understanding its coordination chemistry. The oxygen atom of the P=O group is a strong Lewis base, readily forming complexes with Lewis acids, including metal ions and halogen bond donors. For instance, DFT studies on complexes of trimethylphosphine oxide with various halogen-containing molecules have demonstrated a strong correlation between the P=O stretching frequency and the strength of the halogen bond. mdpi.com Similar investigations on ethylbis(phenylmethyl)phosphine oxide complexes would allow for a detailed analysis of the non-covalent interactions at play.

The Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the DFT-calculated electron density to characterize the nature of the bonds within these complexes. For example, analysis of the bond critical points (BCPs) for the P-O and O-Lewis acid interactions would provide quantitative measures of their covalent and electrostatic character.

Furthermore, DFT can be employed to explore the reactivity of ethylbis(phenylmethyl)phosphine oxide. For example, the nucleophilic character of the oxygen atom can be assessed by calculating the molecular electrostatic potential (MEP) and Fukui functions. These reactivity indices would help in predicting the most favorable sites for electrophilic attack and in understanding the compound's role in catalysis or as a ligand. The calculated bond dissociation energy of the P=O bond would also provide a measure of its thermodynamic stability.

Molecular Dynamics Simulations to Model the Behavior of Phosphine oxide, ethylbis(phenylmethyl)- in Various Solvents

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of ethylbis(phenylmethyl)phosphine oxide in different solvent environments. By simulating the motions of the molecule and the surrounding solvent molecules over time, MD can provide insights into solvation effects, conformational dynamics, and transport properties.

To perform MD simulations, a reliable force field is required to describe the interactions between atoms. For a molecule like ethylbis(phenylmethyl)phosphine oxide, a combination of existing force field parameters (e.g., from general Amber force field, GAFF) for the organic fragments and custom-parameterized terms for the phosphine oxide group would be necessary. These custom parameters could be derived from high-level quantum chemical calculations.

Simulations in a range of solvents, from nonpolar (e.g., hexane) to polar aprotic (e.g., dimethyl sulfoxide) and polar protic (e.g., water), would reveal the influence of the solvent on the molecule's structure and dynamics. The radial distribution functions (RDFs) between the phosphoryl oxygen and solvent hydrogen atoms (in the case of protic solvents) would provide a detailed picture of the solvation shell structure. For example, in water, strong hydrogen bonding to the P=O group would be expected.

MD simulations can also be used to explore the conformational landscape of the ethylbis(phenylmethyl)phosphine oxide molecule. The flexibility of the benzyl groups allows for various rotational isomers. By analyzing the simulation trajectories, the relative populations of different conformers and the energy barriers for their interconversion can be determined. This information is crucial for understanding how the molecule's shape and flexibility are influenced by its environment.

Computational Prediction of Spectroscopic Parameters for Phosphine oxide, ethylbis(phenylmethyl)- and its Derivatives

Computational methods, particularly DFT, are widely used for the prediction of spectroscopic parameters, which can be invaluable for the identification and characterization of molecules.

For ethylbis(phenylmethyl)phosphine oxide, the most relevant spectroscopic techniques are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. DFT calculations can provide accurate predictions of the ³¹P and ¹³C NMR chemical shifts. The calculated ³¹P chemical shift is particularly sensitive to the electronic environment around the phosphorus atom and would be influenced by the nature of the substituents and any intermolecular interactions. For instance, the formation of a hydrogen or halogen bond to the phosphoryl oxygen would be predicted to cause a significant downfield shift in the ³¹P NMR signal. mdpi.com

Similarly, the vibrational frequencies corresponding to the IR spectrum can be calculated. The most prominent feature in the IR spectrum of a phosphine oxide is the intense P=O stretching vibration. The calculated frequency of this mode is a sensitive probe of the P=O bond strength. A decrease in the calculated P=O stretching frequency upon complexation would be indicative of a weakening of the bond due to the donation of electron density from the oxygen to the Lewis acid. mdpi.com

By computationally exploring a range of derivatives of ethylbis(phenylmethyl)phosphine oxide, where the substituents on the phenyl rings are varied, a systematic understanding of the structure-property relationships can be established. For example, the effect of electron-donating and electron-withdrawing groups on the P=O bond strength and, consequently, on the calculated IR stretching frequency and ³¹P NMR chemical shift could be quantified.

Advanced Spectroscopic and Structural Characterization of Phosphine Oxide, Ethylbis Phenylmethyl Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy of Phosphine (B1218219) oxide, ethylbis(phenylmethyl)- and its Adducts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of organophosphorus compounds. The phosphorus-31 (³¹P) nucleus is particularly well-suited for NMR studies due to its 100% natural abundance and spin quantum number of ½, which results in sharp and readily interpretable signals huji.ac.ilmsu.edu.

The ³¹P NMR spectrum of a phosphine oxide provides a direct probe of the chemical environment of the phosphorus atom. For tertiary phosphine oxides (C₃P=O), the phosphorus nucleus is significantly deshielded compared to the corresponding phosphine, resulting in chemical shifts (δ) that typically appear in a downfield region of the spectrum. The chemical shift for compounds in this class generally falls within the range of +20 to +60 ppm relative to an 85% H₃PO₄ standard science-and-fun.de. The precise chemical shift for Phosphine oxide, ethylbis(phenylmethyl)- would be influenced by the electronic effects of the ethyl and two phenylmethyl (benzyl) groups attached to the phosphorus atom.

In addition to the chemical shift, spin-spin coupling between the ³¹P nucleus and adjacent carbon (¹³C) and hydrogen (¹H) nuclei provides valuable structural information. These couplings are observed in ¹³C and ¹H NMR spectra or can be inferred from coupled ³¹P spectra.

One-bond ¹J(P,C) coupling: This coupling is observed between the phosphorus atom and the directly attached carbon atoms of the ethyl and benzyl (B1604629) groups. The magnitude of ¹J(P,C) is typically large and provides information about the hybridization and bonding character of the P-C bond.

Two-bond ²J(P,C) and three-bond ³J(P,C) coupling: These smaller, long-range couplings provide conformational details and help in assigning the signals of carbon atoms further from the phosphorus center.

Proton-Phosphorus Couplings (J(P,H)): Couplings over two bonds (²J(P,H)) to the methylene (B1212753) protons of the benzyl and ethyl groups, and over three bonds (³J(P,H)) to the methyl protons of the ethyl group, are also expected, aiding in the complete assignment of the proton spectrum huji.ac.il.

| Parameter | Nucleus | Expected Value / Range | Information Provided |

|---|---|---|---|

| Chemical Shift (δ) | ³¹P | ~ +20 to +60 ppm | Electronic environment of the phosphorus atom. |

| Coupling Constant | ¹J(P,C) | Typically 50 - 100 Hz | Direct P-C bond character. |

| Coupling Constant | ²J(P,C) | Typically 5 - 20 Hz | Through-bond connectivity and conformation. |

| Coupling Constant | ²J(P,H) | Typically 10 - 20 Hz | Proximity of protons to the phosphorus center. |

Phosphine oxide, ethylbis(phenylmethyl)- can act as a Lewis base, coordinating to metal centers through the lone pair electrons of its phosphoryl oxygen atom. NMR spectroscopy is a powerful technique to study the formation and structure of such metal adducts in solution researchgate.netmdpi.com.

Upon coordination to a metal ion, the electron density at the phosphorus atom is altered, leading to a significant change in the ³¹P NMR chemical shift. This coordination-induced shift is a clear indicator of complex formation. The magnitude and direction of the shift (upfield or downfield) can provide information about the nature and strength of the metal-oxygen interaction.

For complexes involving NMR-active metal isotopes (e.g., ¹⁹⁵Pt, ¹⁰³Rh, ¹¹⁹Sn), direct spin-spin coupling between the metal and the phosphorus nucleus (ⁿJ(M,P)) can sometimes be observed. This coupling provides unambiguous evidence of bonding and can yield information about the geometry of the complex researchgate.net. Furthermore, monitoring the ¹H and ¹³C NMR spectra of the ligand upon complexation can reveal changes in the conformation of the ethyl and benzyl groups. In cases of paramagnetic metal complexes, the NMR signals can be significantly broadened and shifted, providing information on the electronic structure and magnetic properties of the complex vu.lt.

Vibrational Spectroscopy (Infrared and Raman) Analysis of Phosphine oxide, ethylbis(phenylmethyl)-

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of bonds present and their immediate chemical environment, making them excellent for functional group identification and for studying intermolecular interactions arxiv.orgresearchgate.net.

The most prominent feature in the vibrational spectrum of a phosphine oxide is the P=O stretching mode, ν(P=O). This vibration gives rise to a very strong absorption band in the infrared spectrum, typically in the 1100-1200 cm⁻¹ region msu.eduresearchgate.net. Its high intensity is due to the large change in dipole moment during the vibration of the highly polar P=O bond. In the Raman spectrum, the P=O stretch is also observable, though its intensity can vary.

The exact frequency of the ν(P=O) band is sensitive to the nature of the substituents on the phosphorus atom. The electron-donating alkyl (ethyl) and aryl-alkyl (benzyl) groups in Phosphine oxide, ethylbis(phenylmethyl)- influence the bond order of the P=O group and thus the position of its stretching frequency. Other characteristic vibrations include P-C stretching modes, which are expected in the fingerprint region of the spectrum, as well as the various C-H stretching and bending modes of the ethyl and benzyl substituents researchgate.net.

When Phosphine oxide, ethylbis(phenylmethyl)- acts as a ligand and coordinates to a metal center, its vibrational spectrum undergoes predictable changes. The most diagnostic change is a shift of the ν(P=O) band to a lower frequency (a red shift) mdpi.com. This shift occurs because coordination through the oxygen atom weakens the P=O double bond character by withdrawing electron density. The magnitude of this red shift can be correlated with the strength of the metal-oxygen bond and the Lewis acidity of the metal center.

Furthermore, the formation of a new coordinate bond results in new vibrational modes. A metal-oxygen stretching vibration, ν(M-O), will appear in the spectrum of the complex. These ligand-metal vibrations are typically found at low frequencies, usually in the far-infrared region (below 600 cm⁻¹), and can be used to directly probe the bond between the phosphine oxide ligand and the metal nih.gov. Isotopic substitution can be used to confirm the assignment of these modes.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique | Comments |

|---|---|---|---|

| ν(P=O) Stretch (Free Ligand) | 1100 - 1200 | IR (Strong), Raman (Variable) | Most characteristic vibration of the phosphine oxide moiety. |

| ν(P=O) Stretch (Coordinated) | 1050 - 1180 | IR (Strong), Raman (Variable) | Shifts to lower frequency upon complexation. |

| ν(P-C) Stretch | 750 - 650 | IR, Raman | Associated with the phosphorus-carbon framework. |

| ν(M-O) Stretch | < 600 | Far-IR, Raman | Directly probes the ligand-metal bond; appears upon complexation. |

X-ray Crystallography for Structural Determination of Phosphine oxide, ethylbis(phenylmethyl)- and its Derivatives

While spectroscopic methods provide valuable information about bonding and electronic structure, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional molecular structure in the solid state. This method can elucidate exact bond lengths, bond angles, and torsion angles, providing an unambiguous structural picture.

For Phosphine oxide, ethylbis(phenylmethyl)-, an X-ray crystallographic analysis would be expected to reveal a tetrahedral geometry around the central phosphorus atom, consistent with sp³ hybridization. The analysis would provide precise measurements for key structural parameters:

P=O bond length: This distance is characteristic of the phosphine oxide group and is typically shorter than a P-O single bond, reflecting its double bond character.

P-C bond lengths: The lengths of the bonds to the ethyl and benzyl carbons would be determined.

Bond angles: The O=P-C and C-P-C angles would define the tetrahedral coordination at the phosphorus center. Deviations from the ideal tetrahedral angle of 109.5° would be due to the steric bulk of the different substituents.

Torsion angles: These would describe the conformation of the ethyl and benzyl groups relative to the phosphine oxide core.

Structural data from X-ray crystallography is crucial for building accurate molecular models and for understanding structure-property relationships. Although no crystal structure for Phosphine oxide, ethylbis(phenylmethyl)- appears to be publicly available, the structures of numerous related tertiary phosphine oxides have been determined, consistently showing the expected tetrahedral geometry researchgate.netrsc.org. A crystallographic study of its metal complexes would similarly reveal the coordination geometry around the metal center, the M-O bond distance, and any conformational changes in the ligand upon binding.

Single Crystal X-ray Diffraction Studies of Free Phosphine oxide, ethylbis(phenylmethyl)-

Single-crystal X-ray diffraction (SCXRD) provides the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. youtube.com This technique allows for precise measurement of bond lengths, bond angles, and unit cell parameters, offering unambiguous insight into the molecule's conformation in the solid state.

A review of publicly available crystallographic databases and scientific literature indicates that a single-crystal X-ray structure for the free ligand, Phosphine oxide, ethylbis(phenylmethyl)-, has not been reported. However, the structural parameters can be reliably inferred from closely related and well-characterized aromatic phosphine oxides, such as triphenylphosphine (B44618) oxide.

To illustrate the typical crystallographic features of a simple aromatic phosphine oxide, the data for triphenylphosphine oxide is presented below. wikipedia.org

Interactive Table 1: Crystallographic Data for Triphenylphosphine oxide Users can sort and filter the data by clicking on the headers.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₅OP |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 29.120 |

| b (Å) | 9.143 |

| c (Å) | 11.252 |

| P=O Bond Length (Å) | 1.46 |

| P–C (mean) Bond Length (Å) | 1.76 |

Data sourced from the crystal structure of triphenylphosphine oxide. wikipedia.org

Comprehensive Structural Analysis of Metal-Phosphine oxide, ethylbis(phenylmethyl)- Complexes

Phosphine oxides are known to act as hard Lewis bases, readily coordinating to a variety of metal centers through the phosphoryl oxygen atom. researchgate.net This coordination typically results in observable changes in the ligand's structure, most notably a slight elongation of the P=O bond. researchgate.net This elongation is attributed to the donation of electron density from the P=O π-system to the metal center.

The table below summarizes the structural changes observed in triphenylphosphine oxide upon coordination to different metal centers, illustrating the general principles of phosphine oxide complexation.

Interactive Table 2: Comparison of P=O Bond Length in Free and Coordinated Triphenylphosphine oxide Users can sort and filter the data by clicking on the headers.

| Compound | P=O Bond Length (Å) | Change from Free Ligand (%) |

|---|---|---|

| Triphenylphosphine oxide (Free) | 1.48 | - |

| NiCl₂[OP(C₆H₅)₃]₂ | 1.51 | +2.0% |

Data sourced from literature on phosphine oxide complexes. researchgate.net

High-Resolution Mass Spectrometry Techniques for Characterization of Phosphine oxide, ethylbis(phenylmethyl)- Species

High-resolution mass spectrometry (HRMS) is an indispensable tool for the molecular characterization of organic compounds, providing highly accurate mass measurements that allow for the determination of elemental compositions. researchgate.netnih.gov For organophosphorus compounds like Phosphine oxide, ethylbis(phenylmethyl)-, techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers are commonly employed. nih.gov

The fragmentation pathways of phosphine oxides under mass spectrometric conditions are highly dependent on the nature of the substituents attached to the phosphorus atom. nih.gov In the case of Phosphine oxide, ethylbis(phenylmethyl)-, the molecular ion ([M+H]⁺) would be expected to undergo fragmentation through several key pathways, primarily involving the cleavage of the bonds adjacent to the central phosphorus atom.

Common fragmentation patterns for such compounds include:

Loss of the ethyl group: Cleavage of the P-C₂H₅ bond would result in the loss of a neutral ethene molecule (C₂H₄, 28 Da) via a rearrangement, or an ethyl radical (•C₂H₅, 29 Da).

Loss of a phenylmethyl (benzyl) group: Cleavage of a P-CH₂C₆H₅ bond is a highly probable pathway, leading to the loss of a benzyl radical (•CH₂C₆H₅, 91 Da). This often results in the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. nih.gov

Rearrangements and further fragmentation: Subsequent losses and rearrangements can occur from the primary fragment ions, providing a detailed fingerprint for structural confirmation.

While specific experimental HRMS data for Phosphine oxide, ethylbis(phenylmethyl)- is not published, the expected major fragmentation pathways can be predicted based on established principles.

Interactive Table 3: Predicted Major Fragments in the HRMS of Phosphine oxide, ethylbis(phenylmethyl)- Users can sort and filter the data by clicking on the headers.

| Fragment Ion Formula | Description | Neutral Loss | Exact Mass of Fragment (Da) |

|---|---|---|---|

| [C₁₆H₁₉OP + H]⁺ | Protonated Molecular Ion | - | 259.1246 |

| [C₁₄H₁₄OP]⁺ | Loss of ethyl group | C₂H₅• | 229.0777 |

| [C₉H₁₂OP]⁺ | Loss of benzyl group | C₇H₇• | 167.0620 |

| [C₇H₇]⁺ | Tropylium ion | C₉H₁₂OP• | 91.0542 |

Predicted fragmentation based on general principles of mass spectrometry for organophosphorus compounds. nih.gov

Based on a comprehensive search of publicly available scientific literature, it is not possible to generate the requested article on “Phosphine oxide, ethylbis(phenylmethyl)-” strictly following the provided outline.

There is a significant lack of research and data concerning the application of this specific compound in the fields of luminescent/optoelectronic materials and chemical sensor development. As a result, content for the following sections of your outline could not be produced:

Applications of Phosphine Oxide, Ethylbis Phenylmethyl in Advanced Materials Science and Emerging Technologies

Utilization of Phosphine (B1218219) oxide, ethylbis(phenylmethyl)- in Sensor Development for Chemical Species

Continuing to generate an article without scientifically accurate and verifiable information for these core sections would not meet the quality and accuracy standards of your request.

Information was located regarding the use of "Phosphine oxide, ethylbis(phenylmethyl)-" in the development of polymeric materials, specifically in photopolymerizable compositions. However, as this only addresses one of the three required sections, a complete and thorough article that adheres to your strict outline cannot be constructed.

Future Research Directions and Perspectives for Phosphine Oxide, Ethylbis Phenylmethyl

Unexplored Synthetic Routes and Advanced Functionalization Opportunities

The development of efficient and versatile synthetic pathways is paramount for the future investigation of Phosphine (B1218219) oxide, ethylbis(phenylmethyl)-. While general methods for phosphine oxide synthesis exist, routes tailored for unsymmetrical structures like this one warrant specific exploration.

Future research could focus on adapting and optimizing several established methods for synthesizing tertiary phosphine oxides. organic-chemistry.orgnih.gov One promising avenue involves the use of secondary phosphine oxide (SPO) precursors. researchgate.netumn.edu For instance, ethyl(phenylmethyl)phosphine oxide could be deprotonated to form a phosphinite anion, followed by alkylation with benzyl (B1604629) bromide. Alternatively, dibenzylphosphine oxide could be reacted with an ethylating agent. A key advantage of this approach is the use of air-stable SPO intermediates. umn.edu Another route to investigate is the dearylation of readily available aryldiphenylphosphine oxides followed by alkylation. ntu.edu.sg

A comparison of potential synthetic strategies is presented below.

| Synthetic Method | Potential Precursors | Key Reaction Steps | Potential Advantages | Research Focus |

| Secondary Phosphine Oxide (SPO) Alkylation | Dibenzylphosphine oxide + Ethyl halide | Deprotonation of SPO, Nucleophilic substitution | Use of air-stable intermediates, modular approach researchgate.netumn.edu | Optimization of base and reaction conditions to prevent side reactions. |

| Grignard Reaction | Diethyl phenylmethylphosphonate | Reaction with benzylmagnesium bromide | Access from phosphonate precursors | Control of stoichiometry to ensure double addition of the Grignard reagent. researchgate.net |

| Quaternization-Wittig Sequence | Benzyldiphenylphosphine + Ethyl bromide | Quaternization followed by Wittig reaction with an aldehyde | Avoids direct synthesis of the phosphine, uses the byproduct as the product nih.gov | Screening of aldehydes and reaction conditions for optimal cleavage and yield. nih.gov |

| C-H Bond Alkylation | Ethyl(phenyl)phosphine oxide | Rh(I)-catalyzed C-H bond alkylation with a benzyl source | High atom economy, direct functionalization researchgate.net | Development of a suitable catalytic system for alkylphosphine oxides. |

Beyond synthesis, the unique structure of Phosphine oxide, ethylbis(phenylmethyl)- offers significant opportunities for advanced functionalization . The two phenyl rings on the benzyl groups are prime targets for electrophilic aromatic substitution, allowing for the introduction of a wide array of functional groups (e.g., -NO2, -SO3H, -Br). This could modulate the compound's electronic properties and solubility. Furthermore, the benzylic C-H bonds could be targeted for functionalization, potentially through radical-based or metal-catalyzed processes, to create more complex ligand scaffolds.

Identification of Novel Catalytic Transformations Enabled by Phosphine oxide, ethylbis(phenylmethyl)-

Many important chemical transformations, such as the Wittig, Mitsunobu, and Appel reactions, are driven by the formation of a thermodynamically stable P=O bond, but they generate stoichiometric phosphine oxide waste. researchgate.netru.nl A major goal in modern organophosphorus chemistry is to render these processes catalytic by regenerating the active P(III) species from the P(V) oxide. researchgate.net

Future research should investigate Phosphine oxide, ethylbis(phenylmethyl)- as a pre-catalyst in such redox-driven catalytic cycles. ru.nlepfl.ch These cycles typically require a reducing agent, often a silane, to deoxygenate the phosphine oxide back to the corresponding phosphine. researchgate.netresearchgate.net The performance of ethylbis(phenylmethyl)phosphine in these catalytic systems is unknown. Its specific steric and electronic profile, differing from the commonly studied triphenylphosphine (B44618) oxide (TPPO), could lead to novel reactivity or selectivity. For example, its reduced steric bulk compared to tricyclohexylphosphine oxide and different electronic nature compared to TPPO might influence the efficiency of the deoxygenation step or the reactivity of the regenerated phosphine.

Another area of exploration is redox-neutral phosphine oxide catalysis . In this paradigm, the P(V) oxide is activated by a reagent in situ to form a reactive P(V) intermediate without changing the oxidation state, which then participates in the reaction before regenerating the phosphine oxide. ru.nlepfl.ch Research could explore the activation of Phosphine oxide, ethylbis(phenylmethyl)- with reagents like oxalyl chloride or isocyanates to catalyze transformations such as dehydrations or chlorinations. ru.nl Anchoring this phosphine oxide to heterogeneous supports, such as carbon nanotubes, could also be explored to create recyclable catalysts for reactions like Wittig or Staudinger ligations. mdpi.com

Potential Advanced Applications in the Nuclear Fuel Cycle and Environmental Remediation

The strong coordination ability of the phosphoryl (P=O) group makes phosphine oxides excellent ligands for metal ions. nih.gov This property is heavily exploited in hydrometallurgy and could be a fruitful area of investigation for Phosphine oxide, ethylbis(phenylmethyl)-.

Nuclear Fuel Cycle: The separation of actinides (like uranium and americium) from lanthanides in spent nuclear fuel is a critical step in closing the nuclear fuel cycle. nih.gov Organophosphorus compounds, particularly phosphine oxides such as trialkyl phosphine oxides (TRPO) and carbamoylmethylphosphine oxides (CMPO), are key extractants in industrial separation processes. nih.govosti.gov The efficacy of these extractants depends on their basicity, lipophilicity, and steric properties. Phosphine oxides are generally more basic and thus more efficient extractants than phosphonates or phosphates. nih.gov The ethyl and benzyl groups in Phosphine oxide, ethylbis(phenylmethyl)- would provide significant lipophilicity, ensuring its solubility in organic diluents used in solvent extraction. Future studies should evaluate its extraction efficiency and selectivity for actinides and lanthanides from nitric acid solutions, comparing its performance to established extractants. psecommunity.orgbohrium.com

Environmental Remediation: The same principles of metal coordination can be applied to environmental remediation, specifically for the removal of toxic heavy metals from contaminated water. mdpi.com Research could focus on the use of Phosphine oxide, ethylbis(phenylmethyl)- as a selective extractant for metals like cadmium, lead, or mercury. Furthermore, its incorporation into novel solvent systems, such as hydrophobic eutectic solvents, could provide sustainable options for extracting organic pollutants like bisphenol A from aqueous streams. acs.org The functionalization of nanoparticles with phosphine oxide derivatives is another emerging area; coating magnetic nanoparticles with this compound could create recoverable sorbents for heavy metal cleanup. nih.govatomfair.com

| Potential Application Area | Target Species | Relevant Properties of the Compound | Future Research Questions |

| Nuclear Fuel Reprocessing | Actinides (U, Pu, Am), Lanthanides | High basicity of P=O group, high lipophilicity from alkyl/benzyl groups nih.govnih.gov | What are its distribution ratios and separation factors for f-block elements? How does it compare to TRPO or CMPO? |

| Heavy Metal Remediation | Pb(II), Cd(II), Hg(II), etc. | Strong coordination to soft/borderline metal ions, potential for surface functionalization mdpi.comatomfair.com | What is its adsorption capacity for various heavy metals? Can it be immobilized on a solid support for continuous flow systems? |

| Pollutant Extraction | Organic pollutants (e.g., phenols) | Hydrophobicity, ability to form eutectic solvents acs.org | Can it serve as a component in a hydrophobic deep eutectic solvent for liquid-liquid extraction of organic contaminants? |

Integration of Phosphine oxide, ethylbis(phenylmethyl)- into Principles of Sustainable Chemistry

Future research and development involving Phosphine oxide, ethylbis(phenylmethyl)- must be guided by the principles of green chemistry to ensure sustainability. researchgate.nettandfonline.com This involves considering the environmental impact of the compound's entire lifecycle.

Several key principles are particularly relevant:

Waste Prevention & Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used into the final product. rsc.org Future work should compare the atom economy of different synthetic pathways (as outlined in 10.1) and prioritize those that minimize byproduct formation, such as C-H activation routes. researchgate.net

Catalysis: The development of catalytic applications for Phosphine oxide, ethylbis(phenylmethyl)- (as discussed in 10.2) is inherently a green chemistry goal, as catalytic reagents are superior to stoichiometric ones. researchgate.net Converting reactions that traditionally use stoichiometric phosphines into processes that are catalytic in a recyclable phosphine oxide would be a significant advance.

Safer Solvents and Auxiliaries: Research into the synthesis and application of this compound should prioritize the use of greener solvents. For applications in extraction, exploring its use in novel systems like hydrophobic eutectic solvents can reduce reliance on volatile organic compounds. acs.org

Design for Degradation: An important, yet often overlooked, aspect is the ultimate fate of the chemical in the environment. Studies on the biodegradability of Phosphine oxide, ethylbis(phenylmethyl)- would be valuable. The presence of benzyl and ethyl groups may offer pathways for microbial degradation that are not available to more persistent compounds like TPPO.

The table below outlines how green chemistry principles can guide future research on this compound.

| Green Chemistry Principle | Application to Phosphine oxide, ethylbis(phenylmethyl)- | Future Research Goal |

| 2. Atom Economy | Compare synthetic routes (e.g., SPO alkylation vs. Grignard). | Develop and optimize a synthetic pathway with >90% atom economy. rsc.org |

| 7. Use of Renewable Feedstocks | Benzyl groups can potentially be derived from lignin. | Investigate synthetic routes starting from bio-based precursors. |

| 9. Catalysis | Use the compound as a recyclable catalyst/pre-catalyst. | Develop a catalytic Wittig or Appel reaction with <5 mol% catalyst loading and efficient recycling. ru.nl |

| 10. Design for Degradation | The alkyl and benzyl groups may be more biodegradable than aryl groups. | Conduct biodegradability studies to assess its environmental persistence compared to other phosphine oxides. |

By systematically addressing these research areas, the scientific community can unlock the full potential of Phosphine oxide, ethylbis(phenylmethyl)-, transforming it from a chemical entity into a valuable tool for synthesis, catalysis, and environmental science.

Q & A

Basic Research Question

- NMR spectroscopy : <sup>31</sup>P NMR is critical for confirming phosphorus oxidation states (δ = 20–30 ppm for phosphine oxides). <sup>1</sup>H/<sup>13</sup>C NMR identifies phenyl and ethyl substituents .

- X-ray crystallography : Resolves steric effects of bulky substituents and confirms tetrahedral geometry at the phosphorus center .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., C26H26O2P2, MW = 440.43 g/mol) .

How does the steric bulk of ethylbis(phenylmethyl)phosphine oxide influence its reactivity in coordination chemistry?

Advanced Research Question

The ethyl and phenylmethyl groups create steric hindrance, limiting ligand flexibility but stabilizing metal complexes. For example:

- In palladium-catalyzed cross-coupling , bulky phosphine oxides improve catalyst longevity by preventing aggregation .

- Comparative studies with smaller ligands (e.g., triphenylphosphine oxide) show reduced catalytic activity but enhanced selectivity in asymmetric synthesis .

- Computational modeling (DFT) quantifies steric parameters (Tolman cone angle >160°) to predict coordination behavior .

What strategies resolve racemic mixtures of ethylbis(phenylmethyl)phosphine oxide derivatives?

Advanced Research Question

Chiral resolution of racemic phosphine oxides involves:

- Diastereomeric salt formation : Use (±)-dibenzoyltartaric acid to separate enantiomers via recrystallization .

- Chiral HPLC : Employ cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases.

- Asymmetric synthesis : Introduce chiral auxiliaries during Diels-Alder reactions to bias enantiomer formation .

How does ethylbis(phenylmethyl)phosphine oxide compare to other phosphine oxides in flame-retardant polymer applications?

Advanced Research Question

While triphenylphosphine oxide (TPO) is widely used in flame-retardant polymers, ethylbis(phenylmethyl)phosphine oxide offers:

- Higher thermal stability : Decomposition temperature >300°C due to bulky substituents .

- Reduced leaching : Hydrophobic phenyl groups minimize migration in polyamide matrices .

- Mechanistic studies : Radical scavenging via PO• intermediates is less efficient than TPO but provides longer-lasting flame suppression .

What contradictions exist in the reported catalytic activity of ethylbis(phenylmethyl)phosphine oxide in cross-coupling reactions?

Advanced Research Question

Discrepancies arise from:

- Metal compatibility : Pd(0) complexes show high activity in Suzuki-Miyaura couplings, while Ni(II) systems suffer from oxidative addition inefficiency .

- Solvent effects : Polar aprotic solvents (DMF) enhance yields in aryl chlorides but deactivate catalysts via phosphine oxide dissociation .

- Contradictory DFT predictions : Some models overestimate electron-donating capacity due to inadequate steric parameterization .

Can ethylbis(phenylmethyl)phosphine oxide act as a ligand in photoredox catalysis?

Advanced Research Question

Limited utility in photoredox systems due to:

- Weak metal-to-ligand charge transfer (MLCT) : Absence of π-accepting groups reduces excited-state lifetimes .

- Comparative studies : Bidentate phosphine oxides (e.g., BAPO) outperform monodentate analogs in visible-light-driven reactions .

- Alternative applications : Use as a co-ligand to stabilize Ir(III) or Ru(II) photocatalysts .

What computational methods are used to predict the reactivity of ethylbis(phenylmethyl)phosphine oxide in novel reactions?

Advanced Research Question

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulates steric effects in solvent environments to optimize reaction pathways .

- QSPR models : Correlate substituent electronic parameters (Hammett σ) with catalytic activity .

How does ethylbis(phenylmethyl)phosphine oxide perform in radical polymerization initiator systems?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.